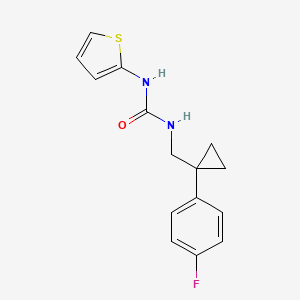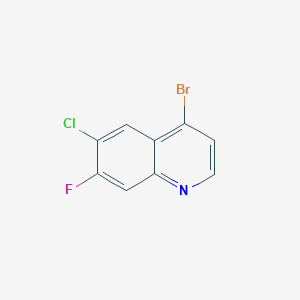
4-Bromo-6-chloro-7-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated quinolines, such as 4-bromo-6-chloro-7-fluoroquinoline, involves multiple steps, including the use of readily available starting materials and reactions such as nucleophilic attack, halogenation, and cyclization. For example, a scalable route for synthesizing halogenated quinolines has been demonstrated with high overall yields, highlighting the practicality of synthesizing these compounds for further applications in drug discovery and antimicrobial studies (Flagstad et al., 2014).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure of halogenated quinolines. The crystallographic analysis reveals the three-dimensional arrangement of atoms within the crystal lattice, including hydrogen bonding and the specific orientation of halogen atoms, which significantly impacts the chemical reactivity and interactions of these compounds (Cai et al., 2019).
Chemical Reactions and Properties
The chemical properties of 4-bromo-6-chloro-7-fluoroquinoline are influenced by the presence and position of halogen atoms, which can participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. These reactions are crucial for the functionalization of quinoline cores, making them valuable intermediates in the synthesis of complex organic molecules (Wlodarczyk et al., 2011).
Physical Properties Analysis
The physical properties of 4-bromo-6-chloro-7-fluoroquinoline, such as melting point, solubility, and crystalline structure, are closely related to its molecular structure. The halogen atoms contribute to the compound's polarity, affecting its solubility in various solvents and its crystallization behavior, which is essential for its purification and characterization (Choudhury et al., 2003).
Chemical Properties Analysis
The presence of bromo, chloro, and fluoro groups in the quinoline ring affects its electronic properties and reactivity. These halogens act as electron-withdrawing groups, influencing the electron density around the ring and thereby affecting the compound's reactivity towards electrophilic and nucleophilic attacks. The halogen atoms also facilitate further chemical modifications through various organic reactions, making 4-bromo-6-chloro-7-fluoroquinoline a versatile intermediate in organic synthesis (Ondi et al., 2005).
Applications De Recherche Scientifique
Chloroquine Derivatives and Repurposing
Chloroquine (CQ) has historically been recognized for its antimalarial properties, but its clinical use against malaria has diminished due to the emergence of CQ-resistant Plasmodium falciparum strains. Recent research has unveiled the biochemical properties of CQ that inspired its repurposing in managing various diseases beyond malaria, including infectious and noninfectious conditions. Novel compounds based on the chloroquine scaffold, likely sharing structural similarities with 4-Bromo-6-chloro-7-fluoroquinoline, have been explored for therapeutic applications beyond their initial antimalarial intent. These efforts include studying the racemic CQ and its enantiomers for potential benefits in diseases other than malaria and evaluating structural analogs to maximize the value of 4-aminoquinolines. This indicates a broader scientific interest in chloroquine derivatives for their potential in cancer therapy and other diseases, hinting at the versatile applications of compounds like 4-Bromo-6-chloro-7-fluoroquinoline in medicinal chemistry (Njaria, Okombo, Njuguna, & Chibale, 2015).
Fluoroquinolones and Antibacterial Applications
Fluoroquinolones represent a class of antibacterial agents derived from nalidixic acid, known for their broad spectrum of activity against both Gram-positive and Gram-negative organisms, including mycobacterial species and anaerobes. The introduction of fluoroquinolones marked a significant advancement in antimicrobial therapy, offering potent alternatives with good tissue penetration and a range of applications from treating bacterial infections to potentially serving as bioterrorist weapons. This class of drugs, which includes ciprofloxacin hydrochloride, showcases the importance of fluoro derivatives like 4-Bromo-6-chloro-7-fluoroquinoline in developing effective antibacterial treatments (da Silva, de Almeida, de Souza, & Couri, 2003).
Synthesis and Chemical Applications
The synthesis and characterization of compounds containing halogen substitutions, such as bromo, chloro, and fluoro, have shown significant antibacterial, anti-inflammatory, and antifungal activities. Specifically, chloro substituted compounds within this chemical class have demonstrated potent antimicrobial and anti-inflammatory properties. This underscores the chemical utility of halogenated quinolines, including 4-Bromo-6-chloro-7-fluoroquinoline, in the development of new pharmacological agents with diverse therapeutic applications (Pankaj, Vikas, Minu, & Abhishek, 2015).
Safety And Hazards
4-Bromo-6-chloro-7-fluoroquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to GHS classification . It is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
4-bromo-6-chloro-7-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVDTYMYFOHCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-chloro-7-fluoroquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2498930.png)
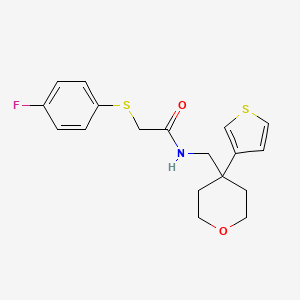
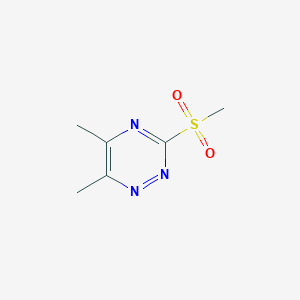
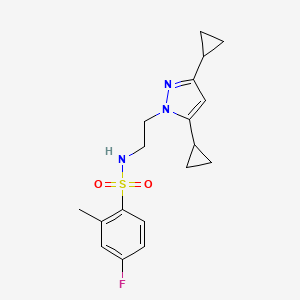
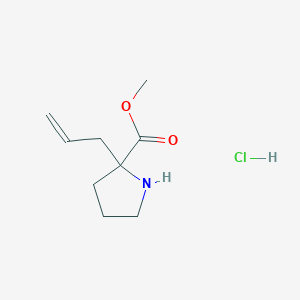
![7-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2498936.png)
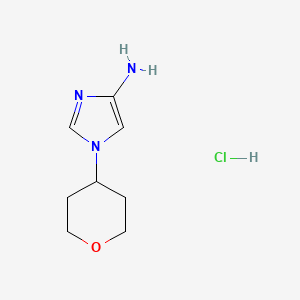
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile](/img/structure/B2498938.png)
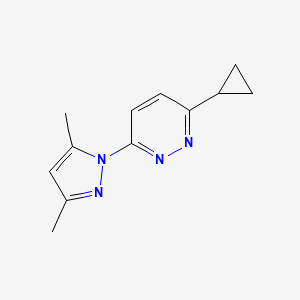
![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2498940.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498941.png)
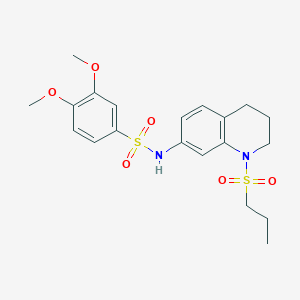
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)
